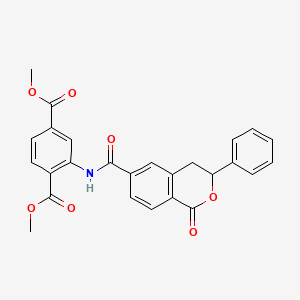
Dimethyl 2-(1-oxo-3-phenylisochroman-6-carboxamido)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1-oxo-3-phenylisochroman-6-carboxamido)terephthalate, also known as DOPIT, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. DOPIT is a derivative of terephthalic acid and isochroman-6-carboxylic acid, which are both widely used in the chemical industry. In
Applications De Recherche Scientifique
Environmental Biodegradation and Toxicity Reduction
Dimethyl terephthalate (DMT) is a primary ingredient in the manufacture of polyesters and plastics. Research shows the potential of microbial esterase (DmtH) in transforming DMT to less toxic forms, like mono-methyl terephthalate (MMT), thus reducing its environmental impact. The study highlights Sphingobium sp. C3's role in degrading phthalic acid esters, showcasing a method to lessen DMT's toxicity to organisms (Cheng et al., 2020).
Enhancing Polymer Properties
Research into dimethyl 2,6-anthracenedicarboxylate, a related compound, demonstrates its utility in creating polyesters with improved thermal stability. This compound increases the glass transition and melting points of polymers, suggesting potential for enhancing material properties in various applications (Collard & Schiraldi, 2002).
Flame Retardancy in Polymers
A study on the incorporation of phosphorus-containing compounds, derived from reactions involving dimethyl itaconate and components like DOPO, into polyesters shows enhanced flame retardancy and thermal stability. This approach offers a pathway to creating safer, more durable materials for electronic and fiber applications (Wang et al., 1998).
Polymer Modification and Applications
The synthesis and study of bifunctional compounds from dimethyl terephthalate reveal potential for creating novel materials with desirable properties. These compounds can lead to new developments in material science and polymer chemistry, offering insights into the versatility of dimethyl terephthalate derivatives (Shimojo et al., 1968).
Biobased Polyterephthalates
Research on polyterephthalates bearing bio-based moieties indicates the possibility of integrating renewable resources into polyester production. This study demonstrates the synthesis of amorphous polymers with good thermal stability, highlighting a sustainable approach to polymer science (Abid et al., 2012).
Electrochromic Characteristics
An investigation into the electrochemical and spectroscopic properties of dimethyl terephthalate shows its potential in electrochromic devices. This study opens avenues for developing materials with color-changing abilities upon electrical stimulation, useful in display technologies (Urano et al., 2004).
Propriétés
IUPAC Name |
dimethyl 2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO7/c1-32-24(29)17-9-11-20(25(30)33-2)21(13-17)27-23(28)16-8-10-19-18(12-16)14-22(34-26(19)31)15-6-4-3-5-7-15/h3-13,22H,14H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUWNJZNNPZVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2943885.png)
![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2943888.png)
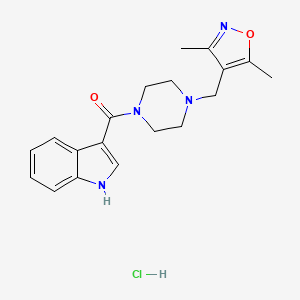
![1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2943892.png)
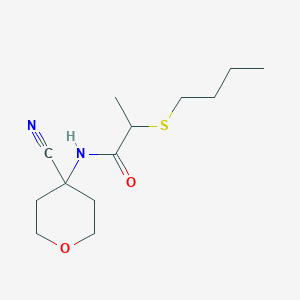
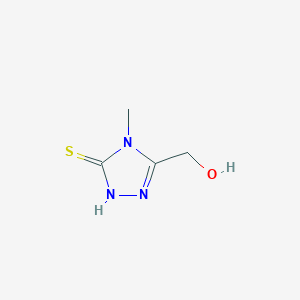
![{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride](/img/structure/B2943895.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2943898.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2943899.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3-methyl-4-propan-2-ylphenoxy)acetate](/img/structure/B2943900.png)
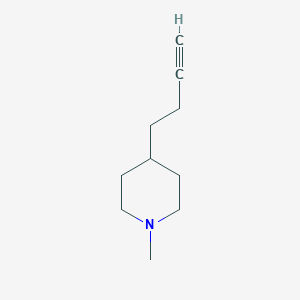
![1-(4-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2943903.png)
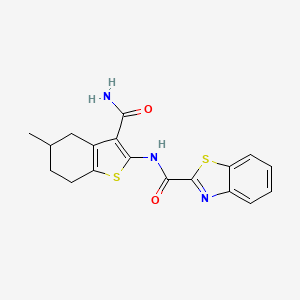
![N-(2,6-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2943905.png)